

# Spectroscopic Analysis of 4-Methyl-1H-imidazole-5-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-1H-imidazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **4-Methyl-1H-imidazole-5-carboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related imidazole compounds in drug discovery and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and experimentally observed (where available for analogous compounds)  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **4-Methyl-1H-imidazole-5-carboxylic acid**.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
H-2 (imidazole ring)	7.5 - 8.5	Singlet (s)	The chemical shift is influenced by the electron-withdrawing carboxylic acid group.
-CH <sub>3</sub> (methyl group)	2.2 - 2.6	Singlet (s)	Typically appears as a sharp singlet.
-COOH (carboxylic acid)	10.0 - 13.0	Broad Singlet (br s)	The chemical shift is highly dependent on solvent and concentration. This peak may be broad due to hydrogen bonding and exchange.
-NH (imidazole ring)	11.0 - 14.0	Broad Singlet (br s)	The chemical shift is also dependent on solvent and concentration and can exchange with D <sub>2</sub> O.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C-2 (imidazole ring)	135 - 145	
C-4 (imidazole ring)	125 - 135	Attached to the methyl group.
C-5 (imidazole ring)	115 - 125	Attached to the carboxylic acid group.
-CH <sub>3</sub> (methyl group)	10 - 15	
-COOH (carboxylic acid)	160 - 175	The chemical shift is characteristic of a carboxylic acid carbon. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Vibrational Mode	Frequency Range (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad, Strong	This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid and often overlaps with C-H stretching frequencies.[4][5]
N-H Stretch (Imidazole)	3100 - 3300	Medium, Broad	This peak may be broad due to hydrogen bonding.
C-H Stretch (Aromatic/Methyl)	2900 - 3100	Medium to Weak	
C=O Stretch (Carboxylic Acid)	1680 - 1720	Strong, Sharp	The position of this band is characteristic of a conjugated carboxylic acid.
C=N and C=C Stretch (Imidazole Ring)	1450 - 1600	Medium to Strong	A series of bands is expected for the imidazole ring.
C-O Stretch (Carboxylic Acid)	1200 - 1300	Medium	
O-H Bend (Carboxylic Acid)	900 - 950	Medium, Broad	

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **4-Methyl-1H-imidazole-5-carboxylic acid**.

## NMR Spectroscopy Protocol

### Sample Preparation:

- Weigh approximately 5-10 mg of **4-Methyl-1H-imidazole-5-carboxylic acid**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>). DMSO-d<sub>6</sub> is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of exchangeable protons (-COOH and -NH).
- Transfer the solution to a standard 5 mm NMR tube.

### Instrument Parameters (Example for a 400 MHz Spectrometer):

- <sup>1</sup>H NMR:
  - Pulse Program: Standard single pulse (zg30)
  - Acquisition Time: 2-4 seconds
  - Relaxation Delay: 1-5 seconds
  - Number of Scans: 16-64 (depending on sample concentration)
  - Spectral Width: 0-16 ppm
- <sup>13</sup>C NMR:
  - Pulse Program: Proton-decoupled pulse program (zgpg30)
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2-5 seconds
  - Number of Scans: 1024-4096 (or more, as <sup>13</sup>C has low natural abundance)
  - Spectral Width: 0-220 ppm

## IR Spectroscopy Protocol

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4-Methyl-1H-imidazole-5-carboxylic acid** powder directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

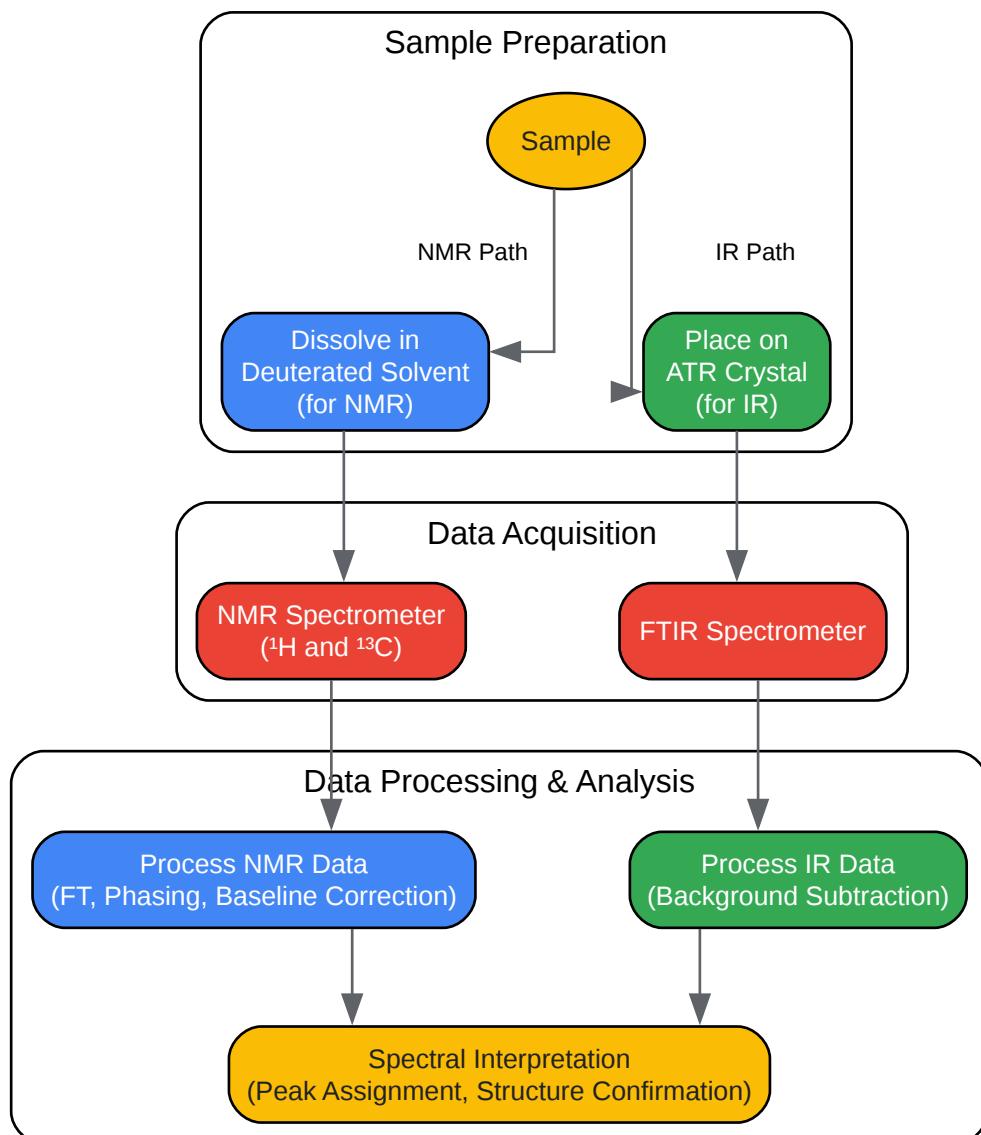
### Instrument Parameters (FTIR Spectrometer):

- Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
- Collect the sample spectrum.
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32

## Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Methyl-1H-imidazole-5-carboxylic acid**.

## Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methyl-1H-imidazole-5-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175612#4-methyl-1h-imidazole-5-carboxylic-acid-nmr-and-ir-spectra]

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